Methyl 3-(trifluoromethylsulfonyloxy)crotonate
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Overview
Description
Methyl 3-(trifluoromethylsulfonyloxy)crotonate is an organic compound with the molecular formula C6H7F3O5S. It is known for its unique chemical structure, which includes a trifluoromethylsulfonyloxy group attached to a crotonate moiety. This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(trifluoromethylsulfonyloxy)crotonate typically involves the reaction of crotonic acid derivatives with trifluoromethanesulfonic anhydride. The reaction is carried out under controlled conditions, often in the presence of a base such as pyridine or triethylamine, to facilitate the formation of the desired product. The reaction is usually conducted at low temperatures to prevent side reactions and to ensure high yield and purity .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and implementing purification techniques such as distillation or recrystallization to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(trifluoromethylsulfonyloxy)crotonate undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethylsulfonyloxy group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Addition Reactions: The double bond in the crotonate moiety can participate in addition reactions with electrophiles or nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution and addition reactions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in solvents like dichloromethane or tetrahydrofuran, under mild to moderate temperatures .
Major Products
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while addition reactions with alcohols can produce ether derivatives .
Scientific Research Applications
Methyl 3-(trifluoromethylsulfonyloxy)crotonate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and functionalized materials.
Materials Science: The compound is utilized in the development of advanced materials with unique properties, such as fluorinated polymers and coatings.
Biology and Medicine:
Mechanism of Action
The mechanism of action of Methyl 3-(trifluoromethylsulfonyloxy)crotonate primarily involves its reactivity towards nucleophiles and electrophiles. The trifluoromethylsulfonyloxy group is a good leaving group, making the compound highly reactive in substitution and addition reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(trifluoromethylsulfonyl)crotonate
- Methyl 3-(trifluoromethylthio)crotonate
- Methyl 3-(trifluoromethyl)crotonate
Uniqueness
Methyl 3-(trifluoromethylsulfonyloxy)crotonate is unique due to the presence of the trifluoromethylsulfonyloxy group, which imparts distinct reactivity and properties compared to other similar compounds. This makes it particularly valuable in synthetic chemistry and materials science .
Properties
IUPAC Name |
methyl (Z)-3-(trifluoromethylsulfonyloxy)but-2-enoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F3O5S/c1-4(3-5(10)13-2)14-15(11,12)6(7,8)9/h3H,1-2H3/b4-3- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSNDRPHGOLGQLG-ARJAWSKDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)OC)OS(=O)(=O)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C(=O)OC)/OS(=O)(=O)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F3O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60420705 |
Source
|
Record name | Methyl 3-(trifluoromethylsulfonyloxy)crotonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60420705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
133559-43-0 |
Source
|
Record name | Methyl 3-(trifluoromethylsulfonyloxy)crotonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60420705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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